methyl 4-fluoro-1H-pyrazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWUFARRBCUQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574706 | |
| Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85605-94-3 | |
| Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Fluoro 1h Pyrazole 3 Carboxylate
Established Synthetic Pathways and Mechanistic Elucidation of Fluoropyrazole Formation
The construction of the 4-fluoropyrazole core is central to synthesizing the target molecule. Established methods generally involve either building the pyrazole (B372694) ring with the fluorine atom already in place or introducing fluorine onto a pre-formed pyrazole scaffold.
One of the most fundamental and widely used methods for pyrazole synthesis is the condensation of a β-dicarbonyl compound with hydrazine (B178648) . In the context of methyl 4-fluoro-1H-pyrazole-3-carboxylate, a key starting material would be a fluorinated β-ketoester. The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. sci-hub.seacs.org
Another established approach is the [3+2] cycloaddition reaction . This method involves the reaction of a 1,3-dipole with a dipolarophile. For instance, a fluorinated alkene or alkyne can react with a diazo compound. sci-hub.se Alternatively, the reaction between an aldehyde and hydrazine can form an azomethine imine intermediate in situ, which then undergoes a [3+2] cycloaddition with a suitable alkene. Subsequent oxidation and elimination steps yield the final fluorinated pyrazole. sci-hub.se
Direct electrophilic fluorination of a pre-existing pyrazole ring is also a common strategy. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are employed to introduce a fluorine atom at the C4 position of the pyrazole ring. mdpi.comrsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism.
A summary of common synthetic precursors is presented below.
| Starting Material Type | Reagent Example | Resulting Intermediate/Product | Reference |
| Fluorinated β-Ketoester | Ethyl 2-fluoro-3-oxobutanoate | 4-Fluoro-1H-pyrazole-3-carboxylate derivative | sci-hub.se |
| Pyrazole Ester | Methyl 1H-pyrazole-3-carboxylate | This compound | rsc.org |
| Fluorinated Alkene | α-Fluoronitroalkene | 4-Fluoro-1,5-disubstituted pyrazole | olemiss.edu |
Novel Approaches in Pyrazole Fluorination and Esterification Techniques
Recent research has focused on developing more efficient and selective methods for both the fluorination and esterification steps required to produce this compound.
Novel Fluorination Methods: Beyond traditional electrophilic fluorination with Selectfluor®, other advanced techniques have emerged.
Decarboxylative Fluorination: This method involves the fluorination of electron-rich heteroaromatic carboxylic acids using Selectfluor®, offering an alternative pathway to introduce fluorine. sci-hub.se
Flow Chemistry: A single, telescoped two-step continuous flow process has been developed for preparing 4-fluoropyrazole systems. tib.eu This method utilizes fluorine gas, a diketone, and hydrazine as starting materials, providing a highly efficient and scalable route. tib.eu
Alternative Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI) has been used in a one-flask procedure for the rapid synthesis of fluoropyrazoles on a multigram scale. sci-hub.se Another novel approach involves the reaction of enones with xenon difluoride (XeF2) in the presence of a Lewis acid to generate fluoroenone intermediates, which are then cyclized with hydrazine to form fluoropyrazoles. sci-hub.se
Advanced Esterification Techniques: The esterification of pyrazole-3-carboxylic acids can be sterically hindered. researchgate.net While standard Fischer esterification might be employed, more advanced methods can offer higher yields and milder conditions.
Microwave-Assisted Esterification: The use of microwave irradiation with catalytic amounts of sulfuric acid has been shown to effectively synthesize ethyl-4-fluoro-3-nitro benzoate, a related structure. researchgate.net This method can overcome equilibrium limitations. researchgate.net
Chemoselective Methods: For complex molecules, a highly chemoselective esterification has been developed using a carbon tetrabromide/methanol system, which proceeds under mild conditions. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact. nih.govbenthamdirect.com These strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
Eco-Friendly Solvents and Conditions: A major focus is the replacement of hazardous organic solvents. Reactions are often conducted in greener media like water, ethanol, or mixtures thereof. nih.gov In some cases, solvent-free reactions, facilitated by grinding or heating, have been developed. researchgate.net
Energy-Efficient Techniques: The use of microwave and ultrasonic irradiation has become a popular green strategy. ias.ac.in These methods can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. nih.govias.ac.in
Multicomponent Reactions (MCRs): One-pot MCRs are inherently atom-economical and efficient, as they combine multiple starting materials in a single step to form complex products, reducing the need for intermediate purification steps. researchgate.netacs.org
Recyclable and Benign Catalysts: There is a growing interest in using heterogeneous and recyclable catalysts, such as magnetic nanoparticles, which can be easily recovered from the reaction mixture using an external magnet. researchgate.net Biodegradable catalysts derived from renewable resources like wheat straw have also been reported. nih.gov
The table below compares conventional and green synthesis approaches.
| Feature | Conventional Method | Green Alternative | Reference |
| Solvent | Dichloromethane, Toluene | Water, Ethanol, Solvent-free | researchgate.netnih.gov |
| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound | benthamdirect.comnih.gov |
| Catalyst | Homogeneous acids/bases | Recyclable nanoparticles, Biodegradable catalysts | researchgate.netnih.gov |
| Process | Multi-step synthesis | One-pot multicomponent reactions | nih.govacs.org |
Catalytic Strategies for Regioselective and Stereoselective Synthesis
For unsymmetrically substituted pyrazoles, controlling the regioselectivity of the cyclization is crucial. While this compound itself is achiral, stereoselectivity can be a key factor in the synthesis of more complex, biologically active derivatives. nih.govnih.gov
Regioselective Synthesis: The reaction between an unsymmetrical 1,3-dicarbonyl equivalent and hydrazine can produce a mixture of two regioisomeric pyrazoles. Several catalytic and solvent-based strategies have been developed to control this outcome.
Solvent Effects: It has been demonstrated that using highly polar, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity of pyrazole formation compared to standard solvents like ethanol. acs.org
Catalyst-Controlled Cycloadditions: A silver-catalyzed one-pot cyclization of diazo reagents with fluoronitroalkenes has been reported for the regioselective synthesis of multisubstituted fluoropyrazoles. acs.org Similarly, base-mediated [3+2] cycloadditions can afford pyrazoles with high regioselectivity under mild conditions. acs.org
Stereoselective Synthesis: While not directly applicable to the achiral target molecule, the development of stereoselective methods is a major area of pyrazole chemistry.
Chiral Auxiliaries: Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries like tert-butanesulfinamide. nih.gov This approach allows for the stereoselective creation of chiral centers attached to the pyrazole nitrogen. nih.gov
Catalytic Asymmetric Reactions: The application of pyrazolone (B3327878) derivatives as synthons in enantioselective synthesis has seen rapid growth, enabling the construction of chiral pyrazole-containing molecules. rsc.org
Optimization of Reaction Conditions and Yields in Academic Research
Optimizing reaction parameters such as temperature, solvent, catalyst, and reaction time is a standard practice in academic and industrial research to maximize product yield and purity. researchgate.net
For the synthesis of fluorinated pyrazoles, several studies have documented the optimization process. For example, in the electrophilic fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole to its 4-fluoro-4-methyl-4H-pyrazole counterpart, a systematic study of reaction conditions was performed. mdpi.com The reaction using Selectfluor® in dry acetonitrile (B52724) at 90 °C for one hour resulted in a 77% yield of the desired product. mdpi.com
In the development of a new route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for many modern fungicides, researchers focused on creating a practical and cost-effective method for large-scale production. thieme.de Their optimized process involves the oxidation of an acetyl pyrazole intermediate using NaOCl, with the product itself acting as a phase-transfer catalyst to ensure the reaction proceeds smoothly, ultimately affording the carboxylic acid with up to 99% purity. thieme.de
The table below shows an example of reaction optimization from the literature for a related pyrazole synthesis. researchgate.net
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | None | Water | 12 | 45 |
| 2 | p-TSA | Water | 8 | 70 |
| 3 | L-proline | Water | 8 | 65 |
| 4 | Nano-ZnO | Water | 5 | 90 |
| 5 | Nano-ZnO | Ethanol | 5 | 82 |
| 6 | Nano-ZnO | Solvent-free (100°C) | 6 | 75 |
Data adapted from an optimization study for pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, demonstrating the superior performance of a nano-ZnO catalyst in water. researchgate.net
Reaction Chemistry and Transformational Studies of Methyl 4 Fluoro 1h Pyrazole 3 Carboxylate
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Core
The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the substituents it bears. In methyl 4-fluoro-1H-pyrazole-3-carboxylate, the fluorine atom at the C4 position and the methyl carboxylate group at the C3 position significantly impact the electron density and reactivity of the ring.
Electrophilic Aromatic Substitution:
Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation on this specific substrate are not extensively documented in the literature. However, based on the electronic properties, any electrophilic attack would be expected to occur at the C5 position, which is meta to the carboxylate and ortho to the fluorine. The reaction conditions would likely need to be harsh due to the deactivated nature of the ring. For instance, halogenation of 3-oxypyrazoles has been shown to occur regioselectively at the C4 position under specific catalytic conditions. researchgate.net
Nucleophilic Aromatic Substitution:
Functional Group Interconversions of the Carboxylate Moiety and Pyrazole Ring
The carboxylate moiety and the pyrazole ring of this compound can undergo various functional group interconversions, providing pathways to a range of derivatives.
Hydrolysis of the Ester:
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol, followed by acidification. wikipedia.orggoogleapis.com This transformation is a key step in the synthesis of many commercial fungicides. wikipedia.org
Amidation:
The methyl carboxylate can be converted to a variety of amides. This is often achieved by reacting the corresponding carboxylic acid (obtained from hydrolysis) with an amine in the presence of a coupling agent. Alternatively, direct amidation of the ester can be performed with certain amines under appropriate conditions. The synthesis of novel carboxamide derivatives of pyrazoles has been reported for the development of new bioactive compounds. jocpr.comnih.gov
Reduction of the Carboxylate Group:
The ester functionality can be reduced to a primary alcohol, (4-fluoro-1H-pyrazol-3-yl)methanol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to further functionalization of the side chain.
N-Substitution Reactions and Regioselectivity Investigations on the Pyrazole Nitrogen
The pyrazole ring contains two nitrogen atoms, and in the case of an N-unsubstituted pyrazole like this compound, substitution can occur at either the N1 or N2 position, leading to regioisomers. The regioselectivity of N-substitution is a critical aspect of pyrazole chemistry.
N-Alkylation:
N-alkylation of pyrazoles is a common transformation, typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. The regioselectivity is influenced by the steric and electronic nature of the substituents on the pyrazole ring and the reaction conditions. mdpi.comsemanticscholar.orggoogle.com For this compound, alkylation is expected to be influenced by the C3-carboxylate and C4-fluoro groups. Generally, bulky substituents at C3 favor alkylation at the less sterically hindered N1 position. Palladium-catalyzed N-allylation with allylic alcohols has also been reported for azoles. bldpharm.com
N-Arylation:
N-arylation of pyrazoles can be accomplished through cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. nih.govafinitica.combeilstein-journals.org The Buchwald-Hartwig coupling, using a palladium catalyst and a suitable ligand, is a versatile method for forming C-N bonds and has been applied to the arylation of pyrazoles. nih.govbeilstein-journals.org The regioselectivity of these reactions on asymmetrically substituted pyrazoles is an important consideration.
| Reaction Type | Reagents and Conditions | Product(s) | Regioselectivity |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N1- and N2-alkylated pyrazoles | Dependent on sterics and electronics |
| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | N1- and N2-arylated pyrazoles | Often requires harsh conditions |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N1- and N2-arylated pyrazoles | Generally milder conditions, regioselectivity can be controlled |
Cycloaddition and Other Pericyclic Reactions Involving the Pyrazole System
While pyrazoles are often synthesized via cycloaddition reactions, they can also participate in such reactions themselves, particularly in the form of 4H-pyrazoles.
Diels-Alder Reaction:
4H-Pyrazoles, which are isomers of the more common 1H- and 2H-pyrazoles, can act as dienes in Diels-Alder reactions. nih.govmdpi.com The reactivity of these dienes is significantly enhanced by electron-withdrawing substituents at the C4 position. nih.gov For instance, 4,4-difluoro-4H-pyrazoles have been shown to be highly reactive dienes. researchgate.net While this compound is a 1H-pyrazole, it is conceivable that under certain conditions, it could tautomerize or be converted to a 4H-pyrazole derivative, which could then undergo a Diels-Alder reaction. The reaction of a 4H-pyrazole with a dienophile, such as a strained alkyne, leads to the formation of a bicyclic adduct, which can then undergo further transformations. nih.govraineslab.comrsc.org
| Diene | Dienophile | Reaction Type | Key Features |
| 4-Fluoro-4H-pyrazole derivative | Strained alkyne (e.g., BCN) | [4+2] Cycloaddition (Diels-Alder) | Enhanced reactivity due to fluorine substituent. |
| 4H-Pyrazole | Maleimide | [4+2] Cycloaddition (Diels-Alder) | Formation of endo and exo adducts. |
Radical Reactions and Their Synthetic Utility
Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds, including pyrazoles.
The introduction of fluorine or fluorinated groups can influence the radical reactivity of the pyrazole ring. While specific studies on radical reactions of this compound are not abundant, general principles of radical chemistry of fluorinated heterocycles can be applied. For instance, radical trifluoromethylation of heterocycles has been achieved using various radical initiators and trifluoromethyl sources. sci-hub.seacs.org The C-F bond is generally strong, but photochemical methods can be employed to induce reactions involving fluorinated compounds. researchgate.net It is plausible that under radical conditions, functionalization at the C5 position could be achieved.
Design and Synthesis of Derivatives and Analogues of Methyl 4 Fluoro 1h Pyrazole 3 Carboxylate
Structure-Activity Relationship (SAR) Studies in Related Fluorinated Pyrazole (B372694) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For fluorinated pyrazoles, SAR exploration has revealed critical insights into the role of various substituents and their placement on the pyrazole ring. researchgate.net
The introduction of fluorine itself can significantly alter a molecule's properties, including basicity and conformational behavior, which in turn affects biological activity. beilstein-journals.orgnih.gov In a series of pyrazole-5-fluorosulfate derivatives designed as butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's disease treatment, SAR analysis demonstrated that substituents at the N1, C3, and C4 positions of the pyrazole ring, along with the 5-fluorosulfate group, all influenced inhibitory activity. nih.govtandfonline.com For instance, compound K3 in this series, with a 2,4-dichlorophenyl group at N1 and a methyl group at C3, showed potent BuChE inhibition with an IC₅₀ value of 0.79 μM. nih.govtandfonline.com Molecular docking suggested the fluorosulfate (B1228806) group enhanced binding affinity through a π-sulfur interaction within the enzyme's binding groove. nih.govtandfonline.com
Another study focused on pyrazole derivatives as anticancer agents and inhibitors of kinases like EGFR. globalresearchonline.net It was found that a 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibited an EGFR inhibitory activity with an IC₅₀ of 0.07 μM, comparable to the control drug erlotinib. globalresearchonline.net This highlights the importance of the substitution pattern on the pyrazole ring for potent biological activity.
The following table summarizes SAR findings for a series of pyrazole-5-fluorosulfate BuChE inhibitors, demonstrating the impact of substitutions at the N1 and C3 positions.
| Compound | N1-Substituent | C3-Substituent | BuChE IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| K1 | Phenyl | Methyl | 2.84 | nih.gov |
| K3 | 2,4-Dichlorophenyl | Methyl | 0.79 | nih.gov |
| K11 | 4-Chlorophenyl | Methyl | 1.52 | nih.gov |
| K14 | 2,4-Dichlorophenyl | Trifluoromethyl | >50 | nih.gov |
| K19 | Phenyl | H | >50 (Inactive) | nih.gov |
Exploration of Substituent Effects on Reactivity and Biological Activity Profiles
The electronic properties of the pyrazole ring are key to its reactivity and interaction with biological targets. The ring is electron-rich and aromatic, but the distribution of electron density is uneven. mdpi.com The N1 and N2 nitrogens and the C4 carbon atom have the highest electron density, making them susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient and prone to nucleophilic attack. mdpi.com The nature and position of substituents can modulate this reactivity.
In a study of substituted pyrazoles, changing the substituent 'R' was used to tune the molecular and electronic structure of the resulting compounds. daneshyari.com This tuning directly impacted their anticancer activity against a panel of 60 cancer cell lines. daneshyari.com Similarly, for a series of pyrazole-tetrazole hybrids, SAR studies indicated that compounds with electron-withdrawing substituents were more potent than those with electron-donating groups. mdpi.com
The methyl carboxylate group at the C3 position is an electron-withdrawing group that also serves as a handle for further derivatization, for example, through conversion to amides or other esters. researchgate.net The reactivity of this group can be influenced by the substituents on the pyrazole ring. The synthesis of various pyrazole carboxylic acid derivatives like esters, ureas, and amides highlights the versatility of this functional group in creating diverse chemical entities. researchgate.net
Combinatorial Chemistry and High-Throughput Synthesis Approaches for Pyrazole Libraries
To efficiently explore the chemical space around the pyrazole scaffold, combinatorial chemistry and high-throughput synthesis methods are invaluable. These techniques allow for the rapid generation of large libraries of related compounds for biological screening. nih.gov
A prominent strategy for library synthesis is the use of multi-component reactions (MCRs). mdpi.com An MCR catalyzed by taurine (B1682933) was developed for the green synthesis of dihydropyrano[2,3-c]pyrazoles, showcasing an environmentally friendly approach to library creation. mdpi.com Another MCR involves a three-component reaction of aromatic aldehydes, aryl sulfonyl hydrazides, and allenoates to produce multi-substituted pyrazoles. rsc.org Such one-pot procedures are highly efficient for generating structural diversity. mdpi.com
Continuous flow synthesis has emerged as a powerful technology for creating libraries of fluorinated pyrazoles safely and rapidly. nih.gov This method allows for the handling of potentially hazardous intermediates, like diazoalkanes, at elevated temperatures by ensuring only small quantities are present at any time. nih.gov A multi-step continuous flow "assembly line" was developed to produce highly functionalized fluorinated pyrazoles, demonstrating the synthesis of a measles therapeutic in a short residence time. nih.gov
Solid-phase synthesis is another key technique for building pyrazole libraries. An expeditious solid-phase synthesis of pyrazoledicarboxylic acid derivatives has been described, starting from a resin-bound cyanoformate. thieme-connect.com The solid support facilitates purification, as excess reagents and byproducts can be simply washed away before the final product is cleaved from the resin. thieme-connect.com This approach was used to create a small library of 1,5-disubstituted pyrazole-3,4-dicarboxylic acid derivatives. thieme-connect.com
The following table outlines different high-throughput synthesis strategies for generating pyrazole libraries.
| Synthesis Strategy | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Fluorinated amines, sequential reactor coils | Rapid, safe handling of hazardous intermediates, scalable | nih.gov |
| Solid-Phase Synthesis | Wang resin, resin-bound cyanoformate, hydrazines | Simplified purification, automation potential | thieme-connect.com |
| Multicomponent Reaction (MCR) | Hydrazines, 1,3-dicarbonyls, aldehydes | High efficiency, atom economy, one-pot procedure | mdpi.comrsc.org |
| Microwave-Assisted Synthesis | 5-aminopyrazoles, β-enaminones, solvent-free | Reduced reaction times, high yields | mdpi.com |
Stereochemical Considerations in Derivative Synthesis and Chiral Induction
While methyl 4-fluoro-1H-pyrazole-3-carboxylate itself is achiral, the introduction of chiral centers into its derivatives can be crucial for optimizing interactions with chiral biological targets like enzymes and receptors. The synthesis of enantiomerically pure pyrazole derivatives has become an important area of research. rsc.org
One successful strategy involves the use of a chiral auxiliary. For example, (R)- and (S)-tert-butanesulfinamide has been used as a chiral auxiliary to synthesize novel chiral pyrazole derivatives developed as potent PDE4 inhibitors. nih.gov The key step is the stereoselective addition of a lithium reagent to a chiral sulfinyl imine, which establishes the stereocenter that is ultimately attached to the pyrazole nitrogen. nih.gov
Asymmetric induction has also been observed in cycloaddition reactions used to form fluorinated heterocycles. nih.gov The use of chiral auxiliaries on thionoesters in thia-Diels–Alder reactions provided 2-fluoroalkyl-substituted thiopyrans with modest diastereoselectivity. nih.gov
Furthermore, the stereoselective incorporation of fluorine onto a heterocyclic ring can profoundly influence the molecule's conformation and stability. beilstein-journals.orgnih.gov While the C4-fluoro substitution in the parent compound does not create a stereocenter, further modifications, particularly at the N1 position or on a side chain, can introduce chirality. The development of stereoselective fluorination methods allows for precise control over the spatial arrangement of the fluorine atom, which can be used to fine-tune the molecule's pKa, hydrogen bonding ability, and conformational preferences, thereby impacting its biological profile. beilstein-journals.orgnih.gov The regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes offers a switchable synthesis to obtain either (E)- or (Z)-N-carbonylvinylated pyrazoles, demonstrating control over stereochemistry at a substituent. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Analogue Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures or functional groups with improved properties while retaining biological activity. nih.gov This is particularly relevant for optimizing the drug-like properties of pyrazole-based compounds.
The pyrazole ring itself can be replaced with other five-membered heterocycles. In the context of designing analogues of the pyrazole-containing CB1 receptor antagonist rimonabant (B1662492), heterocycles such as thiazoles, triazoles, and imidazoles have been successfully employed as bioisosteres. acs.orgnih.govresearchgate.net Molecular modeling and SAR studies revealed a close structural and biological correlation between the imidazole (B134444) and pyrazole series, validating the scaffold hop. acs.orgnih.gov
The functional groups on the pyrazole ring are also prime candidates for bioisosteric replacement. The carboxylic acid moiety, which can be obtained from the methyl ester of the title compound, is often associated with poor pharmacokinetic properties. nih.govdntb.gov.ua Medicinal chemists frequently replace it with surrogates to improve metabolic stability and membrane permeability. nih.govucc.ie Common bioisosteres for carboxylic acids include:
Tetrazoles : These groups are acidic and can mimic the hydrogen bonding interactions of a carboxylate. nih.govresearchgate.net
Hydroxamic acids : These can also maintain key interactions but may have their own metabolic liabilities. nih.gov
Acyl sulfonamides : These are another acidic replacement with different physicochemical properties. nih.gov
In one instance, the pyrazole C3-carboxamide of rimonabant was replaced with a 5-alkyl oxadiazole ring, leading to a new class of potent CB1 antagonists. rsc.org This demonstrates that even subtle changes in the bioisosteric replacement can lead to novel and potent compounds.
The following table lists potential bioisosteric replacements for key functionalities of this compound and its derivatives.
| Original Group/Scaffold | Bioisosteric Replacement | Rationale/Potential Advantage | Reference |
|---|---|---|---|
| Pyrazole Ring | Imidazole, Thiazole, Triazole | Mimic spatial/electronic properties, explore new IP space | acs.orgnih.gov |
| Carboxylic Acid (from ester) | Tetrazole | Improves metabolic stability, mimics acidity | nih.govresearchgate.net |
| Carboxylic Acid (from ester) | Acyl Sulfonamide | Modulates pKa and physicochemical properties | nih.gov |
| Carboxamide (from ester) | Oxadiazole | Alters H-bonding and metabolic profile | rsc.org |
Strategic Applications of Methyl 4 Fluoro 1h Pyrazole 3 Carboxylate As a Chemical Building Block
Utilization in Multi-Step Organic Synthesis of Complex Molecules
The structural framework of methyl 4-fluoro-1H-pyrazole-3-carboxylate serves as a robust starting point for the synthesis of complex organic molecules, particularly those with pharmaceutical or agrochemical relevance. The pyrazole (B372694) core is a recognized pharmacophore, and the presence of a fluorine atom can significantly enhance metabolic stability and binding affinity of the final molecule.
Chemists utilize the ester and the N-H group of the pyrazole ring as handles for synthetic modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide array of amides. This amide bond formation is a cornerstone of many multi-step syntheses. For instance, derivatives of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are key intermediates in the synthesis of several commercial fungicides. wikipedia.orggoogle.com The synthesis of these complex amide-based fungicides demonstrates a common strategy where the pyrazole carboxylic acid core is elaborated in a multi-step sequence. mdpi.comresearchgate.net
Furthermore, the nitrogen atom of the pyrazole ring can be alkylated or arylated to introduce additional complexity and to modulate the electronic properties of the molecule. These multi-step sequences often involve protection-deprotection strategies and various coupling reactions to assemble the final complex target.
Role in the Construction of Advanced Heterocyclic Scaffolds and Ring Systems
This compound is an effective precursor for constructing more intricate heterocyclic systems. The inherent reactivity of the pyrazole ring, combined with its functional groups, facilitates cyclization and annulation reactions to build fused or linked bicyclic and polycyclic scaffolds.
One notable application is in the synthesis of pyrazolo[3,4-c]pyrazoles. Research has demonstrated a one-pot approach starting from a related bromo-pyrazole carbaldehyde, which undergoes condensation with various hydrazines followed by an intramolecular C-N Ullmann-type cross-coupling reaction to form the fused pyrazolo[3,4-c]pyrazole (B14755706) core. rsc.org This strategy highlights how the pyrazole scaffold can be used to access advanced, drug-like heterocyclic systems. The resulting bipyrazole structures can be further functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions, to create a library of diverse compounds. rsc.org
The general reactivity of pyrazoles allows them to be incorporated into various ring systems. The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic method for forming the pyrazole ring itself, and substituted pyrazoles like this compound can be seen as building blocks that already contain a pre-formed, functionalized heterocycle ready for integration into larger systems. mdpi.com
| Starting Material Type | Reaction Type | Resulting Scaffold | Reported Yields | Reference |
|---|---|---|---|---|
| 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | Hydrazine (B178648) Condensation / C-N Cross-Coupling | Pyrazolo[3,4-c]pyrazole | Good to Excellent | rsc.org |
| 4-alkoxyvinyl trichloromethyl ketones & Arylhydrazine | Cyclocondensation / Methanolysis | 1,3-regioisomer of 1-substituted-3-carboxyalkyl-1H-pyrazoles | 37-97% | acs.org |
| 4-alkoxyvinyl trichloromethyl ketones & Free Hydrazine | Cyclocondensation / Methanolysis | 1,5-regioisomer of 1-substituted-5-carboxyalkyl-1H-pyrazoles | 52-83% | acs.org |
Applications in Fragment-Based Drug Discovery (FBDD) and Lead Generation Programs
Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. acs.org These fragments are then optimized and grown into more potent lead compounds. The pyrazole motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.govnih.gov
This compound, with a molecular weight under 300 Da, fits the profile of a typical fragment. acs.org The fluorinated pyrazole core is particularly valuable. The fluorine atom can form favorable interactions with protein targets and improve key drug-like properties. The ester group provides a convenient point for chemical elaboration, allowing chemists to "grow" the fragment into a larger, more potent molecule by linking it to other fragments or chemical moieties.
For example, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for discovering inhibitors of Factor XIa (FXIa), a target for anticoagulant drugs. nih.gov In these programs, the pyrazole carboxamide scaffold serves as a central anchor that can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding to the target protein. nih.gov The strategic use of such pyrazole fragments allows for the efficient generation of lead compounds with promising therapeutic potential. nih.gov
Integration into Supramolecular Assemblies and Material Science Precursors
The application of this compound extends beyond pharmaceuticals into the realms of supramolecular chemistry and materials science. The ability of the pyrazole ring to participate in hydrogen bonding is a key feature in this context. The 1H-pyrazole contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the second nitrogen atom), allowing these molecules to self-assemble into ordered structures. nih.gov
Studies on 4-fluoro-1H-pyrazole have shown that it forms one-dimensional chains in the solid state through intermolecular N-H···N hydrogen bonds. nih.gov This contrasts with its chloro and bromo analogues, which form trimeric motifs. nih.gov This demonstrates that the fluorine substituent can influence the supramolecular assembly. The ester group in this compound adds another potential interaction site, which could be used to create more complex, multi-dimensional networks.
Furthermore, pyrazole-carboxylic acids are known to act as ligands for metal ions, forming metal-organic frameworks (MOFs) and coordination polymers. For example, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to synthesize cadmium and cobalt complexes, some of which form three-dimensional networks with interesting luminescence and electrocatalytic properties. rsc.org By extension, this compound, or its corresponding carboxylic acid, could serve as a precursor for novel functional materials where the fluorine atom fine-tunes the electronic properties and crystal packing of the resulting material.
| Compound | Observed Property | Potential Application | Reference |
|---|---|---|---|
| 4-Fluoro-1H-pyrazole | Forms 1D chains via N-H···N hydrogen bonds | Crystal Engineering | nih.gov |
| 3-Methyl-1H-pyrazole-4-carboxylic acid | Forms metal complexes (Cd, Co) | Luminescent Materials, Electrocatalysts | rsc.org |
| Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate | Forms chains via N-H···N hydrogen bonds and π–π stacking | Supramolecular Chemistry | nih.gov |
Research in Medicinal Chemistry and Biological Sciences Utilizing Methyl 4 Fluoro 1h Pyrazole 3 Carboxylate
Design and Synthesis of Pharmacologically Active Pyrazole (B372694) Scaffolds
Methyl 4-fluoro-1H-pyrazole-3-carboxylate serves as a versatile starting material for the synthesis of more complex, pharmacologically active molecules. The presence of the fluorine atom at the 4-position, combined with the reactive ester group at the 3-position and the modifiable N-H group of the pyrazole ring, provides multiple points for chemical elaboration. acs.org
Researchers utilize this compound as a key intermediate or "building block" to construct a library of pyrazole derivatives. acs.orgresearchgate.net Synthetic strategies often involve:
N-alkylation or N-arylation: The nitrogen of the pyrazole ring can be functionalized, for instance by reacting with various arylhydrazines, to create 1,3,5-trisubstituted pyrazoles. nih.gov
Amide Coupling: The methyl carboxylate group is readily converted into an amide by reacting with a diverse range of amines. This is a common strategy for creating pyrazole-carboxamides, a class of compounds with significant biological activity. nih.gov
Hydrazide Formation: The ester can be converted to a hydrazide by treatment with hydrazine (B178648) hydrate. This introduces a new reactive handle for further condensation reactions, for example, to form triazole rings fused or linked to the pyrazole core. nih.gov
These synthetic routes allow for the systematic modification of the pyrazole core, enabling the exploration of structure-activity relationships (SAR). For example, derivatives of the analogous 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde have been used to create novel anti-inflammatory and anti-melanoma agents. ossila.com The strategic placement of the fluorine atom is a key element of the design, intended to enhance the biological profile of the final compounds. researchgate.netresearchgate.net
Investigations into Potential Therapeutic Targets and Mechanistic Studies
Derivatives synthesized from fluorinated pyrazole scaffolds, such as this compound, are investigated against a wide array of biological targets implicated in various diseases. The unique properties of the fluoropyrazole core make it an attractive pharmacophore for designing selective inhibitors and modulators.
Key therapeutic targets include:
Protein Kinases: Kinases are a major class of drug targets, particularly in oncology. Pyrazole-based scaffolds are central to many approved kinase inhibitors. mdpi.comnih.gov Derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. rsc.org Other targeted kinases include Janus kinases (JAK1/JAK2) and Akt1, which are involved in inflammatory and cancer signaling pathways. nih.govmdpi.com
Androgen Receptor (AR): In the context of prostate cancer, the androgen receptor is a critical therapeutic target. Fluorophenyl-pyrazole derivatives have been synthesized and shown to act as AR antagonists. These compounds can inhibit the growth of prostate cancer cells and down-regulate AR target genes like prostate-specific antigen (PSA). nih.gov The development of molecules that not only block but also induce the degradation of the AR is an advanced therapeutic strategy being explored with novel scaffolds. nih.gov
Enzymes in Inflammatory Pathways: The pyrazole scaffold is famously present in the anti-inflammatory drug celecoxib, a selective COX-2 inhibitor. Research continues into novel fluorinated pyrazoles targeting proteins in the inflammation cascade, such as NF-κB. researchgate.net
Carbonic Anhydrases (CA): Certain pyrazole-carboxamide derivatives bearing sulfonamide moieties have been investigated as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), which are involved in various physiological processes. nih.gov
Mechanistic studies often reveal that the pyrazole core acts as an effective scaffold for positioning functional groups to interact with key amino acid residues in the active site of a target protein, for instance by acting as a hydrogen bond donor or acceptor. mdpi.com
Development of Molecular Probes for Biological Systems and Imaging
The inherent optical properties of the pyrazole ring system, combined with its synthetic tractability, make it an attractive scaffold for the development of fluorescent molecular probes. nih.govwordpress.com These probes are powerful tools for real-time monitoring of biological processes in living cells and tissues, a technique known as bioimaging. nih.gov
While direct use of this compound as a probe is not widely documented, its structure provides a foundation for creating such tools. The design of a fluorescent probe typically involves two key components:
A Fluorophore: An aromatic system that emits light upon excitation. The pyrazole ring itself can be part of the core fluorophore.
A Receptor: A functional group designed to selectively interact with a specific analyte (e.g., a metal ion, a reactive oxygen species, or a small biological molecule). nih.gov
By functionalizing the fluorinated pyrazole scaffold with appropriate receptor groups, researchers can design probes that signal the presence of a target molecule through a change in fluorescence intensity or color. wordpress.com For example, pyrazole-based probes have been developed to detect glutathione (B108866) in cells, providing a tool to study its role in biological processes. nih.gov The fluorine atom can further tune the electronic and photophysical properties of the probe, potentially improving its brightness, stability, and detection sensitivity. The versatility of the pyrazole scaffold allows for the creation of probes for various applications, including general cell staining, labeling of specific subcellular organelles, and sensing of key biomarkers. nih.govwordpress.com
Structure-Based Drug Design (SBDD) Incorporating Fluorinated Pyrazoles for Target Specificity
Structure-Based Drug Design (SBDD) is a rational approach in medicinal chemistry where computational modeling is used to design molecules with high affinity and selectivity for a specific biological target. The fluorinated pyrazole scaffold is particularly well-suited for SBDD for several reasons.
Predictable Interactions: The fluorine atom is small and highly electronegative. It can form favorable interactions, such as hydrogen bonds with C-H or N-H groups, or dipole-dipole interactions within a protein's binding pocket. These interactions can be modeled with high accuracy using computational docking programs. elsevierpure.com
Conformational Control: The introduction of fluorine can influence the preferred conformation (shape) of a molecule. This can be used to "pre-organize" the drug candidate into a shape that fits optimally into the target's active site, thereby increasing binding affinity.
Enhanced Specificity: By designing molecules where the fluorine atom makes a key interaction that is unique to the target protein and not present in closely related off-target proteins, selectivity can be significantly improved.
Researchers use computational docking to predict how different pyrazole derivatives will bind to a target protein. researchgate.netrsc.orgunf.edu For example, docking studies of pyrazole-based inhibitors in the active site of VEGFR-2 or carbonic anhydrase have helped rationalize their biological activity and guide the synthesis of more potent compounds. nih.govrsc.org These in silico models allow chemists to prioritize which molecules to synthesize, saving time and resources in the discovery pipeline.
Preclinical Research Applications and in vitro / in vivo Study Design
Compounds derived from this compound are routinely evaluated in preclinical research using a combination of in vitro and in vivo models to assess their therapeutic potential.
In Vitro Studies: These are experiments conducted in a controlled environment outside of a living organism, typically using isolated enzymes or cultured cells. Common in vitro assays for pyrazole derivatives include:
Antiproliferative Assays: Testing the ability of compounds to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency. nih.govrsc.orgnih.gov
Enzyme Inhibition Assays: Measuring the ability of a compound to inhibit the activity of a purified enzyme, such as a protein kinase or carbonic anhydrase. nih.govnih.govrsc.org
Receptor Binding/Activity Assays: Determining how strongly a compound binds to a receptor (e.g., the androgen receptor) and whether it acts as an agonist or antagonist. nih.govnih.gov
Anti-inflammatory Assays: For example, measuring the ability of a compound to inhibit the denaturation of protein, which is a marker of inflammation. researchgate.net
Carrageenan-Induced Paw Edema: A common model in rats to assess the anti-inflammatory activity of a test compound. researchgate.net
Tumor Xenograft Models: Human cancer cells are implanted in immunocompromised mice. The mice are then treated with the test compound to see if it can inhibit tumor growth. rsc.org
Toxicity Studies: Acute toxicity studies are performed in rodents to determine the safety profile of a new compound. monash.edu
The data gathered from these preclinical studies are essential for deciding whether a drug candidate should be advanced into human clinical trials.
Table 1: In Vitro Biological Activity of Selected Pyrazole Derivatives
| Compound Class | Target/Assay | Cell Line / Enzyme | Result | Reference |
| 3-(4-fluorophenyl)-1H-pyrazole derivative (10e) | Antiproliferation | LNCaP (Prostate Cancer) | IC₅₀ = 18 µM | nih.gov |
| 3-(4-fluorophenyl)-1H-pyrazole derivative (10e) | PSA Downregulation | LNCaP (Prostate Cancer) | 46% downregulation | nih.gov |
| Pyrazole-carboxamide (6a) | Enzyme Inhibition | hCA I | Kᵢ = 64.9 nM | nih.gov |
| Pyrazole-carboxamide (6b) | Enzyme Inhibition | hCA II | Kᵢ = 9.1 nM | nih.gov |
| Pyrazol-5(4H)-one (3a) | Antiproliferation | PC-3 (Prostate Cancer) | IC₅₀ = 1.22 µM | rsc.org |
| Pyrazol-5(4H)-one (3i) | Antiproliferation | PC-3 (Prostate Cancer) | IC₅₀ = 1.24 µM | rsc.org |
| Pyrazol-5(4H)-one (3i) | Enzyme Inhibition | VEGFR-2 | IC₅₀ = 8.93 nM | rsc.org |
| Pyrazole derivative (Pyz-2) | Enzyme Inhibition | α-glucosidase | IC₅₀ = 95.85 µM | nih.gov |
Table 2: In Vivo Efficacy of a Pyrazole Derivative
| Compound | Model | Animal | Efficacy Measurement | Result | Reference |
| Pyrazol-5(4H)-one (3i) | Prostate Cancer Xenograft | Mice | Tumor Growth Inhibition | 49.8% reduction in tumor weight | rsc.org |
Advanced Spectroscopic and Computational Research on Methyl 4 Fluoro 1h Pyrazole 3 Carboxylate
High-Resolution Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of methyl 4-fluoro-1H-pyrazole-3-carboxylate and for monitoring its formation during synthesis. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the N-H proton, and the methyl ester protons. The C5-H proton of the pyrazole ring would appear as a doublet due to coupling with the adjacent fluorine atom. The N-H proton typically appears as a broad singlet, and the methyl (-OCH₃) protons would be a sharp singlet.
¹³C NMR: The carbon spectrum provides information on each unique carbon environment. The carbon atoms of the pyrazole ring will have their chemical shifts significantly influenced by the fluorine substituent. The C4 carbon, directly bonded to fluorine, will exhibit a large C-F coupling constant. The carbonyl carbon of the ester group will appear at a characteristic downfield shift. nih.gov
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected for the fluorine atom at the C4 position, with its chemical shift providing information about its electronic environment.
FTIR Spectroscopy: The FTIR spectrum reveals the functional groups present in the molecule. Key vibrational bands anticipated for this compound include the N-H stretching vibration, C=O stretching of the ester, C=N and C=C stretching of the pyrazole ring, and a strong C-F stretching band. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion. acs.org
Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | -OCH₃ | ~3.9 ppm (singlet) | Typical for methyl esters. |
| C5-H | ~8.0 ppm (doublet) | Influenced by adjacent fluorine and nitrogen atoms. | |
| N-H | Variable, broad singlet | Chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | C=O | ~160 ppm | Characteristic for an ester carbonyl. |
| C3 | ~140 ppm (doublet) | Coupled to fluorine. | |
| C4 | ~155 ppm (large doublet) | Directly bonded to fluorine, shows large ¹JCF coupling. | |
| C5 | ~125 ppm (doublet) | Coupled to fluorine. | |
| -OCH₃ | ~52 ppm | Typical for a methyl ester carbon. | |
| FTIR (cm⁻¹) | N-H stretch | 3100-3300 | Broad band. |
| C=O stretch | 1710-1730 | Strong absorption for the ester group. | |
| C=N/C=C stretch | 1500-1600 | Ring vibrations. | |
| C-F stretch | 1000-1100 | Strong, characteristic absorption. |
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like this compound. eurasianjournals.comresearchgate.net These computational methods provide deep insights into the electronic structure, molecular orbital distributions, and potential reactivity.
Electronic Structure and Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed across the ring and its substituents. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity; a larger gap implies higher stability. nih.gov The introduction of an electronegative fluorine atom at C4 and an electron-withdrawing methyl carboxylate group at C3 is expected to lower both the HOMO and LUMO energy levels, potentially affecting the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (red/yellow) is expected around the pyrazole nitrogens and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the N-H proton, making it a potential hydrogen bond donor.
Reactivity Descriptors: DFT calculations can quantify reactivity through various descriptors such as electronegativity, chemical hardness, and softness. These parameters help predict how the molecule will interact with other reagents, guiding the design of synthetic pathways.
Molecular Modeling, Docking Studies, and Dynamics Simulations of Pyrazole Derivatives with Biomolecular Targets
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous drugs that target proteins like kinases. rsc.orgnih.gov Molecular modeling, docking, and dynamics simulations are crucial computational techniques used to study how pyrazole derivatives, including those related to this compound, interact with biological targets. eurasianjournals.com
Molecular Docking: Docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.netresearchgate.net For pyrazole derivatives, docking studies have been extensively used to screen for potential inhibitors of targets like receptor tyrosine kinases (RET), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDK2). researchgate.netnih.govacs.org These studies reveal key interactions, such as hydrogen bonds between the pyrazole's N-H or carbonyl group and amino acid residues (e.g., glutamate, aspartate), as well as hydrophobic interactions with nonpolar residues. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netfrontiersin.org An MD simulation tracks the movements of every atom in the system, providing a dynamic view of the binding interactions. nih.gov Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand's binding pose. A stable RMSD indicates that the ligand remains securely in the binding pocket. nih.govfrontiersin.org
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, showing which residues are most affected by ligand binding. researchgate.net
Binding Free Energy Calculations (e.g., MM/PBSA): The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method estimates the binding affinity of the ligand, helping to rank potential inhibitors. nih.gov
These simulations provide critical insights that guide the optimization of lead compounds for improved potency and selectivity. nih.govacs.org
Typical Interacting Residues for Pyrazole Derivatives in Kinase Active Sites
| Interaction Type | Common Amino Acid Residues | Role in Binding |
| Hydrogen Bond | Glu, Asp, Met, Cys | Anchor the ligand in the hinge region of the kinase. |
| Hydrophobic | Leu, Val, Ile, Phe, Ala | Form interactions with nonpolar regions of the ligand. |
| π-π Stacking | Phe, Tyr, Trp | Interaction with the aromatic pyrazole ring. |
Reaction Mechanism Elucidation through Advanced Computational Chemistry Techniques
Understanding the mechanism of chemical reactions is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Advanced computational chemistry techniques, primarily DFT, are used to elucidate the complex reaction pathways involved in the synthesis of pyrazoles and their derivatives. acs.orgmdpi.com
Mapping Reaction Pathways: Computational chemists can model the entire course of a reaction, from reactants to products, by locating transition states (TS) and intermediates. acs.org For instance, in the synthesis of pyrazoles via [3+2] cycloaddition reactions, DFT calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism. acs.orgnih.gov
Activation Energy and Regioselectivity: By calculating the energy of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the reaction rate. acs.org When a reaction can lead to multiple products (e.g., different regioisomers), computational methods can predict the most likely outcome by comparing the activation energies of the competing pathways. This has been successfully applied to predict the regioselectivity in the synthesis of substituted pyrazoles. acs.orgmdpi.com
Solvent and Catalyst Effects: Computational models can also incorporate the effects of solvents and catalysts. This allows for a more accurate simulation of real-world experimental conditions and helps in selecting the optimal solvent or catalyst to achieve the desired product. For example, studies have shown how the choice of solvent can dramatically alter the outcome of oxidation reactions of pyrazoline precursors, leading to either fully substituted or deacylated pyrazoles. acs.org This predictive power accelerates the development of efficient and selective synthetic methods for complex molecules like this compound. nih.gov
Future Perspectives and Emerging Research Avenues for Methyl 4 Fluoro 1h Pyrazole 3 Carboxylate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyrazole (B372694) derivatives, including fluorinated analogues, is increasingly benefiting from the adoption of continuous flow chemistry. nih.govgoogleapis.com This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. For a compound like methyl 4-fluoro-1H-pyrazole-3-carboxylate, flow chemistry can streamline its production and the synthesis of its derivatives.
Future research will likely focus on developing dedicated flow reactor setups for the multi-step synthesis of this molecule and its subsequent transformations. The Knorr cyclocondensation, a common method for creating pyrazole rings, has been successfully adapted to flow conditions, significantly reducing reaction times from hours to minutes. nih.gov Automating these flow platforms, integrated with real-time reaction monitoring and purification, could enable the high-throughput synthesis of a library of derivatives. This would accelerate the discovery of new bioactive compounds and functional materials by allowing researchers to rapidly explore a vast chemical space.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Pyrazole Derivatives
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes nih.gov |
| Scalability | Challenging, requires process redesign | Straightforward by extending run time |
| Safety | Higher risk with exothermic reactions | Enhanced control over reaction parameters |
| Workup | Often requires complex extraction/purification | Can be integrated with in-line purification |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
Exploration in Novel Catalytic Systems for Enhanced Transformations
Advances in catalysis are critical for unlocking the full synthetic potential of this compound. Research is moving towards the use of novel, highly efficient, and reusable catalysts for pyrazole synthesis and functionalization. For instance, solid-acid catalysts like sulfonated amorphous carbon have proven effective in synthesizing complex pyrazolo[3,4-b]pyridine scaffolds at room temperature, offering advantages in terms of operational simplicity and catalyst recyclability. nih.gov
Future investigations could explore the application of such heterogeneous catalysts for transformations involving this compound. Furthermore, transition-metal catalysis, for example using silver triflate (AgOTf) which has been effective in producing trifluoromethylated pyrazoles with high regioselectivity, could be adapted for novel cross-coupling reactions at the C-H or N-H bonds of the pyrazole ring. acs.org The development of enantioselective catalytic systems would also be a major breakthrough, enabling the synthesis of chiral derivatives for applications where stereochemistry is crucial.
Expansion of Biological Application Domains beyond Current Medicinal Chemistry Focus
While pyrazoles are well-established in medicinal chemistry, their biological activity is far broader. nih.govnih.gov A significant future direction for this compound lies in the agrochemical sector. The closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a pivotal intermediate for a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which are effective against critical crop diseases. wikipedia.orgthieme.de
This precedent strongly suggests that derivatives of this compound could be developed as next-generation fungicides, herbicides, or insecticides. jocpr.comchemimpex.com Research in this area would involve synthesizing amide derivatives and screening them for activity against various plant pathogens and pests. Beyond crop protection, the compound could be used as a tool in biochemical research to probe the active sites of enzymes or to study receptor interactions, aiding in the discovery of new biological targets. chemimpex.com
Development of Advanced Functional Materials and Optoelectronic Applications
The unique electronic properties conferred by the fluorinated pyrazole ring suggest potential applications in materials science. Analogous halogenated pyrazoles, such as methyl 4-bromo-1H-pyrazole-3-carboxylate, are already being used to formulate specialty polymers and resins with enhanced chemical resistance and durability. chemimpex.com This indicates a promising avenue for exploring the fluoro-analogue in the development of advanced polymers, coatings, and composites.
Another emerging field is the use of pyrazole-based compounds as energetic materials. researchgate.net The high nitrogen content and structural stability of the pyrazole ring can lead to materials with high density and energy content, making them candidates for propellants and explosives. researchgate.net Future research could investigate the nitration or azidation of the this compound core to create novel high-energy-density materials. Furthermore, the inherent aromaticity and potential for extended conjugation in pyrazole derivatives could be exploited in the design of organic semiconductors or emitters for optoelectronic devices, although this remains a more speculative and long-term research goal.
Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery
In the context of this compound, ML models could be trained on existing data to predict the biological activities, material properties, and toxicity of virtual libraries of its derivatives. researchgate.net Generative chemistry algorithms could design entirely new molecules based on the pyrazole scaffold, optimized for specific properties like binding affinity to a target protein or desired characteristics for an advanced material. youtube.com AI can also aid in retrosynthesis, predicting the most efficient and cost-effective pathways for synthesizing these novel compounds. nih.gov By integrating AI with automated flow chemistry platforms, researchers can create a closed-loop system for the rapid design, synthesis, and testing of new chemical entities derived from this compound. youtube.com
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 85605-94-3 | C5H5FN2O2 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | C6H6F2N2O2 |
| Methyl 4-bromo-1H-pyrazole-3-carboxylate | 33056-23-4 | C5H5BrN2O2 |
| Silver triflate (AgOTf) | 2923-28-6 | CF3SO3Ag |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | C6H5N3O |
Q & A
Basic: What are the optimal synthetic routes for methyl 4-fluoro-1H-pyrazole-3-carboxylate, and how can reaction conditions be adjusted to improve yield?
Answer:
The synthesis typically involves cyclocondensation of fluorinated precursors with methyl esters. For example, in analogous pyrazole-carboxylate syntheses, N,N-dimethylacetamide is used as a solvent with potassium carbonate as a base, and reactions are conducted at 80°C for 10 hours to achieve cyclization . Purification via silica gel chromatography is recommended to isolate the target compound from byproducts. Adjusting the stoichiometry of fluorinated reactants (e.g., 4-fluoroacetylacetone) and optimizing reaction time can minimize side reactions like over-alkylation. Monitoring via TLC or LC-MS is critical to track intermediate formation .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- 1H/13C NMR : To confirm the pyrazole ring structure, fluorine coupling patterns, and methyl ester position. Fluorine substitution at the 4-position causes distinct splitting in aromatic proton signals .
- LC-MS : Validates molecular weight (expected [M+H]+ ≈ 175.1) and purity. High-resolution MS can differentiate isomers (e.g., 3- vs. 5-fluoro substitutions) .
- FT-IR : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group, while N-H stretches (~3400 cm⁻¹) indicate the 1H-pyrazole tautomer .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the fluorine atom and ester group. The 4-fluoro group directs electrophilic attacks to the 5-position of the pyrazole ring, while the methyl ester enhances electrophilicity at the 3-carboxylate site . Software like Gaussian or ORCA can simulate transition states for reactions like Suzuki couplings or ester hydrolysis, aiding in rational design of derivatives .
Advanced: How do structural modifications (e.g., fluorination position) impact the compound’s biological activity in medicinal chemistry?
Answer:
Fluorine at the 4-position enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, in SAR studies, 4-fluoro substitution in pyrazole derivatives increases binding affinity to kinase targets (e.g., COX-2 inhibitors) by ~30% compared to 5-fluoro isomers . However, replacing fluorine with bulkier groups (e.g., trifluoromethyl) may reduce solubility, necessitating formulation optimization .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Storage : Store at room temperature in airtight containers under inert gas (N2/Ar) to prevent ester hydrolysis. Avoid repeated freeze-thaw cycles, which degrade the compound .
- Safety : Use PPE (gloves, goggles) due to potential irritancy. Spills should be absorbed with inert material (e.g., vermiculite) and disposed via licensed waste management .
Advanced: How can researchers resolve contradictions in reported solubility data for fluorinated pyrazole derivatives?
Answer:
Discrepancies often arise from solvent polarity and measurement methods. For this compound:
- Experimental validation : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in DMSO, ethanol, and aqueous buffers (pH 4–8).
- Co-solvency : For low aqueous solubility, employ PEG-400 or cyclodextrin-based formulations .
- Data normalization : Report solubility with temperature (±0.1°C control) and ionic strength to ensure reproducibility .
Advanced: What strategies mitigate decomposition of this compound under reflux conditions?
Answer:
- Temperature control : Limit reflux to <100°C; higher temperatures promote ester hydrolysis. Use microwave-assisted synthesis for faster, lower-energy reactions .
- Acid scavengers : Add molecular sieves or triethylamine to neutralize trace acids from solvents.
- Inert atmosphere : Conduct reactions under N2/Ar to prevent oxidation of the pyrazole ring .
Basic: How can researchers validate the purity of this compound for pharmacological assays?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (60:40, 0.1% TFA) at 1 mL/min. Purity ≥95% is required for in vitro studies.
- Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.
- Residual solvents : GC-MS to detect traces of DMF or THF (ICH Q3C limits) .
Advanced: What environmental impact assessments are needed for this compound synthesis?
Answer:
- Ecotoxicity screening : Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (EC50). Fluorinated pyrazoles often show moderate toxicity (EC50 ~10–50 mg/L) .
- Biodegradation : Test via OECD 301F; ester groups may hydrolyze faster than fluorinated aromatics.
- Waste treatment : Neutralize acidic byproducts with CaCO3 before disposal .
Advanced: How does fluorine substitution influence the compound’s photostability in material science applications?
Answer:
Fluorine’s electron-withdrawing effect reduces π-π stacking in solid-state applications, enhancing UV stability. Accelerated aging tests (e.g., 500 W/m² UV light, 50°C) show 4-fluoro derivatives degrade 20% slower than non-fluorinated analogs. Pair with UV absorbers (e.g., benzotriazoles) for further stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
